molecular formula C13H19FN2O B5287144 3-(3-Fluorophenyl)-1,1-dipropylurea

3-(3-Fluorophenyl)-1,1-dipropylurea

Cat. No.: B5287144
M. Wt: 238.30 g/mol
InChI Key: JIBPDIRRLPAFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)-1,1-dipropylurea is a synthetic urea derivative characterized by a fluorinated aromatic ring (3-fluorophenyl group) and two propyl chains attached to the urea nitrogen. Ureas are well-known for their versatility in medicinal chemistry, often serving as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capabilities. The 3-fluorophenyl group introduces electronic and steric effects that may enhance binding specificity or metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

3-(3-fluorophenyl)-1,1-dipropylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-3-8-16(9-4-2)13(17)15-12-7-5-6-11(14)10-12/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBPDIRRLPAFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-1,1-dipropylurea typically involves the reaction of 3-fluoroaniline with dipropylcarbodiimide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This method allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-1,1-dipropylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-1,1-dipropylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-1,1-dipropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Other 1,1-Dipropylurea Derivatives

The dipropylurea scaffold is common in synthetic chemistry. Key analogs include:

Compound Name Substituent on Urea Nitrogen Synthesis Yield Key Features Reference
3-(Allyloxy)-1,1-dipropylurea Allyloxy group 94% Non-aromatic substituent; potential for further functionalization via alkene
3-(Benzoyloxy)-1,1-dipropylurea Benzoyloxy group 87% Aromatic ester; increased lipophilicity and steric bulk
3-(Pivaloyloxy)-1,1-dipropylurea Pivaloyloxy group 88% Bulky tert-butyl ester; may hinder enzymatic degradation
3-(3-Fluorophenyl)-1,1-dipropylurea 3-Fluorophenyl group N/A Fluorine enhances electronegativity; potential for π-π stacking interactions

Key Observations :

  • This could enhance hydrogen-bonding interactions with biological targets.
  • Synthetic Accessibility : While yields for analogs range from 87–94% under microwave-assisted conditions , the fluorophenyl variant may require specialized reagents (e.g., fluorinated carbamates) for synthesis.

Comparison with Fluorophenyl-Containing Ureas

Fluorophenyl groups are prevalent in bioactive compounds. Notable analogs include:

Compound Name Substituent on Urea Nitrogen Biological Activity Structural Uniqueness Reference
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinopropylurea Morpholinopropyl + pyrrolidinone Kinase inhibition (inferred) Pyrrolidinone ring enables conformational rigidity
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea Pyrrolidinone + 2-oxopyrrolidinyl Receptor agonism (inferred) Dual heterocyclic moieties for multi-target engagement
This compound Dipropyl chains Undocumented Simpler structure with high lipophilicity

Key Observations :

  • Complexity vs.
  • Metabolic Stability : The dipropyl chains likely enhance metabolic stability compared to hydroxypropyl or ester-containing analogs (e.g., 3-(allyloxy)-1,1-dipropylurea) .

Halogen-Substituted Phenyl Ureas

Halogen substituents influence both chemical and biological properties:

Compound Name Halogen Substituent Key Features Reference
3-(3-Chlorophenyl)-1,1-diisopropylurea Chlorine (3-position) Higher electronegativity than fluorine; increased steric hindrance from isopropyl groups
3-(2,5-Dichlorophenyl)-1,1-dipropylurea (DCPU) Chlorine (2,5-positions) Agricultural and pharmacological applications; dual chloro groups enhance binding affinity
This compound Fluorine (3-position) Smaller atomic radius than chlorine; reduced steric hindrance

Key Observations :

  • Electronegativity and Size : Fluorine’s smaller size and lower steric demand compared to chlorine may allow tighter binding to flat aromatic pockets in enzymes or receptors.
  • Toxicity Considerations : Chlorinated analogs like DCPU are associated with environmental persistence , whereas fluorine’s lower atomic weight and weaker C–F bond may facilitate safer metabolic degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.